molecular formula C12H16O2 B14410664 2-Butanone, 3-methyl-4-(phenylmethoxy)-, (R)- CAS No. 82167-79-1

2-Butanone, 3-methyl-4-(phenylmethoxy)-, (R)-

Cat. No.: B14410664
CAS No.: 82167-79-1
M. Wt: 192.25 g/mol
InChI Key: LDQLPBDLBWIONC-SNVBAGLBSA-N
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Description

2-Butanone, 3-methyl-4-(phenylmethoxy)-, ®- is an organic compound with the molecular formula C12H16O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanone, 3-methyl-4-(phenylmethoxy)-, ®- can be achieved through several methods. One common approach involves the reaction of 3-methyl-2-butanone with benzyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and increase yield. Additionally, the use of advanced purification techniques such as chromatography can ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Butanone, 3-methyl-4-(phenylmethoxy)-, ®- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Butanone, 3-methyl-4-(phenylmethoxy)-, ®- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Butanone, 3-methyl-4-(phenylmethoxy)-, ®- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Butanone, 3-methyl-: This compound lacks the phenylmethoxy group, resulting in different reactivity and applications.

    4-Phenyl-2-butanone: This compound has a similar structure but differs in the position of the phenyl group.

Uniqueness

2-Butanone, 3-methyl-4-(phenylmethoxy)-, ®- is unique due to its chiral nature and the presence of both a methyl and a phenylmethoxy group

Properties

CAS No.

82167-79-1

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

(3R)-3-methyl-4-phenylmethoxybutan-2-one

InChI

InChI=1S/C12H16O2/c1-10(11(2)13)8-14-9-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3/t10-/m1/s1

InChI Key

LDQLPBDLBWIONC-SNVBAGLBSA-N

Isomeric SMILES

C[C@H](COCC1=CC=CC=C1)C(=O)C

Canonical SMILES

CC(COCC1=CC=CC=C1)C(=O)C

Origin of Product

United States

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